molecular formula C6H10N4O B1623839 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide CAS No. 57245-91-7

2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide

Cat. No.: B1623839
CAS No.: 57245-91-7
M. Wt: 154.17 g/mol
InChI Key: WPHFQZQZJWGICL-UHFFFAOYSA-N
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Description

“2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide” is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) . This indicates the presence of a methyl group attached to a pyrazole ring, which is further connected to an acetohydrazide group.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Characterization

2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide and its derivatives serve as crucial intermediates in organic synthesis, enabling the preparation of a wide array of heterocyclic compounds. For instance, Saad et al. (2011) discussed the synthesis and analgesic activity of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety, highlighting the utility of acetohydrazide derivatives in generating compounds with potential therapeutic applications (Saad, Osman, & Moustafa, 2011). Similarly, Abadi et al. (2003) synthesized novel 1,3,4-trisubstituted pyrazole derivatives from acetohydrazide precursors, demonstrating their potential as antitumor and antiangiogenic agents (Abadi, Eissa, & Hassan, 2003).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the versatility of this compound derivatives facilitates the discovery and development of new therapeutic agents. Thangarasu, Manikandan, and Thamaraiselvi (2019) explored the synthesis of novel pyrazoles and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies provided insights into the interaction between synthesized compounds and key enzymes, suggesting their potential as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Material Science and Sensor Development

Furthermore, this compound derivatives have applications in material science, particularly in the development of sensors and molecular probes. Dhara et al. (2016) reported the creation of a novel fluorescent sensor based on a pyrazole carbohydrazide structure for the selective detection of Zn2+ and Mg2+ ions in human gastric adenocarcinoma cells. This work exemplifies how these compounds can be utilized in the design of sensitive and selective sensors for biological and environmental monitoring (Dhara et al., 2016).

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-2-5(10-9-4)3-6(11)8-7/h2H,3,7H2,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHFQZQZJWGICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429328
Record name 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57245-91-7
Record name 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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